An In-depth Technical Guide to the Synthesis and Characterization of Octahydro-2-nitrosocyclopenta[c]pyrrole
An In-depth Technical Guide to the Synthesis and Characterization of Octahydro-2-nitrosocyclopenta[c]pyrrole
For Researchers, Scientists, and Drug Development Professionals
Abstract
Octahydro-2-nitrosocyclopenta[c]pyrrole, also known as N-nitroso-3-azabicyclo[3.3.0]octane, is a bicyclic N-nitrosamine of significant interest in the pharmaceutical industry. It is primarily recognized as a potential genotoxic impurity in the widely used anti-diabetic drug, Gliclazide, designated as "Gliclazide Impurity B" in the European Pharmacopoeia.[1] The presence of N-nitrosamines in pharmaceutical products is a critical concern due to their classification as probable human carcinogens. This technical guide provides a comprehensive overview of the synthesis and characterization of Octahydro-2-nitrosocyclopenta[c]pyrrole, offering detailed experimental protocols and data interpretation to support research and quality control in drug development.
Synthesis
The synthesis of Octahydro-2-nitrosocyclopenta[c]pyrrole is a two-step process involving the initial synthesis of its precursor, Octahydrocyclopenta[c]pyrrole, followed by its N-nitrosation.
Synthesis of Octahydrocyclopenta[c]pyrrole
Several synthetic routes to Octahydrocyclopenta[c]pyrrole have been reported. A common and efficient method involves the reduction of a cyclopentimide compound.[2] The following protocol is a representative example.
Experimental Protocol:
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Reaction Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer and under a nitrogen atmosphere, add tetrahydrofuran (THF, 50 mL), toluene (150 mL), sodium borohydride (6.84 g, 2.5 eq.), and zinc chloride (12.5 g, 1.3 eq.).
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Reaction Conditions: Heat the resulting suspension to reflux. Slowly distill off the THF to maintain a temperature of 90 ± 5 °C until a black solid forms.
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Addition of Starting Material: Prepare a solution of the cyclopentimide (10 g, 72 mmol) in THF (50 mL) and add it dropwise to the reaction mixture.
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Reaction Progression: Maintain the reaction at 90 ± 5 °C overnight.
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Work-up: Cool the reaction mixture and neutralize to pH 2-3 with dilute hydrochloric acid. Separate the organic phase. Extract the aqueous phase with ethyl acetate (3 x 1 L).
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Isolation: Combine the acidic aqueous layers and neutralize to pH 8-9 with a saturated sodium carbonate solution. Extract the product with ethyl acetate (3 x 1 L).
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Purification: Combine the organic extracts, dry over magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to yield Octahydrocyclopenta[c]pyrrole as a white solid.
Synthesis of Octahydro-2-nitrosocyclopenta[c]pyrrole (N-Nitrosation)
The N-nitrosation of the secondary amine precursor, Octahydrocyclopenta[c]pyrrole, is typically achieved by reaction with a nitrosating agent, such as sodium nitrite, under acidic conditions.[3]
Experimental Protocol:
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Dissolution: Dissolve Octahydrocyclopenta[c]pyrrole (1 mmol) in dichloromethane.
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Nitrosating Agent Preparation: In a separate vessel, prepare a solution of sodium nitrite (3 mmol) and a mild acid such as p-toluenesulfonic acid (p-TSA) or acetic anhydride in dichloromethane.[4][5]
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Reaction: Add the nitrosating agent solution dropwise to the solution of the amine at room temperature with vigorous stirring.
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Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up: Upon completion, filter the reaction mixture.
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Purification: Evaporate the solvent from the filtrate under reduced pressure to yield the crude N-nitroso compound. Further purification can be achieved by column chromatography on silica gel.
DOT Diagram: Synthesis Workflow
Caption: Workflow for the synthesis of Octahydro-2-nitrosocyclopenta[c]pyrrole.
Characterization
The structural elucidation and confirmation of Octahydro-2-nitrosocyclopenta[c]pyrrole rely on a combination of spectroscopic techniques. Due to the limited availability of specific data for this compound, the following sections provide expected values based on closely related analogues such as N-nitrosopyrrolidine and N-nitrosopiperidine.
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂N₂O | [6] |
| Molecular Weight | 140.18 g/mol | [6] |
| CAS Number | 54786-86-6 | [6] |
| Appearance | Expected to be a yellow oil or liquid | |
| Synonyms | N-Nitroso-3-azabicyclo[3.3.0]octane, Gliclazide Impurity B | [1][6] |
Spectroscopic Data (Representative)
As an asymmetrical N-nitrosamine, Octahydro-2-nitrosocyclopenta[c]pyrrole may exhibit two sets of signals in its NMR spectra due to the presence of (E/Z) rotamers arising from restricted rotation around the N-N bond. The following table presents representative chemical shifts (δ) in ppm relative to tetramethylsilane (TMS).
| ¹H NMR (ppm) | ¹³C NMR (ppm) |
| ~ 4.2 - 3.5 (m, 4H, CH₂) | ~ 50 - 40 (CH₂) |
| ~ 2.8 - 2.5 (m, 2H, CH) | ~ 35 - 30 (CH) |
| ~ 2.2 - 1.5 (m, 6H, CH₂) | ~ 25 - 20 (CH₂) |
Note: The exact chemical shifts and multiplicities will depend on the specific rotameric composition and the solvent used.
The IR spectrum of an N-nitrosamine is characterized by a strong absorption band corresponding to the N=O stretching vibration.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N=O Stretch | ~ 1480 - 1430 |
| C-N Stretch | ~ 1150 - 1030 |
| C-H Stretch (aliphatic) | ~ 2960 - 2850 |
The mass spectrum of aliphatic N-nitrosamines typically shows a molecular ion peak (M⁺) and a characteristic fragmentation pattern involving the loss of an OH radical.
| m/z | Assignment |
| 140 | [M]⁺ |
| 123 | [M - OH]⁺ |
| 110 | [M - NO]⁺ |
| Other fragments | Corresponding to the bicyclic alkyl structure |
DOT Diagram: Characterization Workflow
Caption: Analytical workflow for the characterization of the target compound.
Biological Activity and Signaling
Octahydro-2-nitrosocyclopenta[c]pyrrole belongs to the N-nitrosamine class of compounds, which are recognized as potent carcinogens in various animal species and are classified as probable human carcinogens.[7] Their carcinogenicity is linked to their metabolic activation into reactive electrophilic species that can form adducts with DNA, leading to mutations.
Metabolic Activation Pathway
The metabolic activation of N-nitrosamines is primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[8][9] The key step is the α-hydroxylation of the carbon atom adjacent to the nitroso group. This results in an unstable α-hydroxynitrosamine intermediate that spontaneously decomposes to form a diazonium ion. This highly reactive cation can then alkylate nucleophilic sites on DNA bases, such as the O⁶ and N⁷ positions of guanine.
DOT Diagram: Metabolic Activation of N-Nitrosamines
Caption: General metabolic activation pathway of N-nitrosamines leading to DNA damage.
Conclusion
This technical guide provides a foundational understanding of the synthesis and characterization of Octahydro-2-nitrosocyclopenta[c]pyrrole. The provided protocols and representative data serve as a valuable resource for researchers and professionals involved in the synthesis of related compounds and the quality control of pharmaceuticals where this N-nitrosamine may be present as an impurity. Further research is warranted to obtain specific spectroscopic data for this compound and to fully elucidate its toxicological profile. The control and monitoring of such potential genotoxic impurities are paramount in ensuring the safety and efficacy of pharmaceutical products.
References
- 1. Gliclazide impurity B CRS | LGC Standards [lgcstandards.com]
- 2. CN103601666A - Preparation method of octahydrocyclopentane[C]pyrrole - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. N-Nitroso-3-azabicyclo[3.3.0]octane | 54786-86-6 | FN166610 [biosynth.com]
- 7. Method for preparing N-amino-3-azabicyclo[3,3,0]octane hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. impactfactor.org [impactfactor.org]
